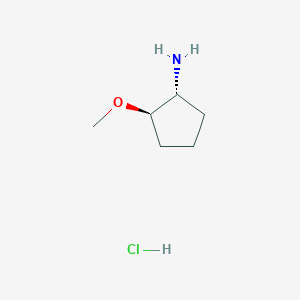

trans-2-Methoxycyclopentan-1-amine hydrochloride

Description

trans-2-Methoxycyclopentan-1-amine hydrochloride (CAS: Not explicitly provided in evidence) is a cyclopentane-derived amine compound featuring a methoxy group (-OCH₃) at the trans-2 position and an amine group at the 1-position, stabilized as a hydrochloride salt. The compound is supplied globally by manufacturers in China, the U.S., and India, indicating its industrial relevance . Synthesis methods for similar cyclopentane-amine hydrochlorides often involve reactions with thionyl chloride, dicarbonates, or alkylation agents under controlled conditions .

Structure

3D Structure of Parent

Properties

IUPAC Name |

(1R,2R)-2-methoxycyclopentan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c1-8-6-4-2-3-5(6)7;/h5-6H,2-4,7H2,1H3;1H/t5-,6-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNNGAOQNALZWJQ-KGZKBUQUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCCC1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1CCC[C@H]1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .

Industrial Production Methods: Industrial production methods for trans-2-Methoxycyclopentan-1-amine hydrochloride are not widely documented in public literature. it is likely that large-scale synthesis follows similar principles to laboratory methods, with optimizations for cost, efficiency, and safety .

Chemical Reactions Analysis

Types of Reactions: Trans-2-Methoxycyclopentan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentanone derivatives, while substitution reactions can produce a variety of functionalized cyclopentane compounds .

Scientific Research Applications

Trans-2-Methoxycyclopentan-1-amine hydrochloride is a cyclic amine featuring a methoxy group attached to the second carbon atom of the cyclopentane ring. It is a chiral compound existing as two enantiomers and has demonstrated biological activity, making it useful in both research and various applications in chemistry and biology.

Scientific Research Applications

This compound is used in several scientific research applications:

- Chemistry It serves as a building block in synthesizing more complex molecules. The chemical behavior of this compound can be explored through various organic reactions. One such reaction is the cyclopentadienone rearrangement, studied for its potential to form stereoisomeric cyclopentenones when reacted with amines, which is crucial for synthesizing complex organic structures.

- Biology It is investigated for its potential biological activity and interactions with enzymes and receptors.

- Medicine It is explored for potential therapeutic effects and as a precursor in drug development.

- Industry It is utilized in the production of specialty chemicals and intermediates.

Chemical Reactions

This compound can undergo several types of chemical reactions:

- Oxidation It can be oxidized to form corresponding oximes or nitriles. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction Reduction reactions can convert it into different amine derivatives. Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

- Substitution Nucleophilic substitution reactions can introduce different functional groups into the cyclopentane ring. Haloalkanes and alkyl halides are often used in substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction can produce various amine derivatives.

This compound's biological activities are of interest, particularly in therapeutic applications. Its cyclopentane structure, along with the methoxy and amine functional groups, influences its interaction with biological targets, especially receptors involved in various signaling pathways.

Mechanism of Action

The exact mechanism of action of trans-2-Methoxycyclopentan-1-amine hydrochloride is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, to exert its biological effects. The pathways involved may include modulation of neurotransmitter systems and inhibition of inflammatory mediators.

Comparison with Similar Compounds

Structural and Molecular Characteristics

The table below highlights key differences among trans-2-Methoxycyclopentan-1-amine hydrochloride and its analogs:

Key Observations

The latter’s discontinuation may stem from lower stability or efficacy . 1-(2-Ethoxyethyl)cyclopentan-1-amine hydrochloride has a larger molecular weight (193.72 g/mol) due to its extended ethoxyethyl chain, which could reduce crystallinity or alter bioavailability compared to the smaller methoxy analog .

Synthetic Complexity: Methyl 1-(methylamino)cyclopentanecarboxylate hydrochloride requires multi-step synthesis involving filtration and concentration, achieving 78% yield . In contrast, 1-Aminocyclopentanecarboxylic acid hydrochloride employs thionyl chloride for carboxyl activation, suggesting divergent synthetic pathways for carboxylate vs. ether substituents .

Research and Industrial Implications

- Pharmaceutical Relevance: Cyclopentane-amine hydrochlorides are frequently explored as intermediates in drug development. For example, methyl 1-(methylamino)cyclopentanecarboxylate hydrochloride is a precursor in patent-described syntheses, likely for bioactive molecules .

- Market Trends : The commercial availability of this compound contrasts with discontinued analogs like 2-Methylcyclopentan-1-amine hydrochloride, underscoring the importance of substituent choice in industrial adoption .

Biological Activity

Trans-2-methoxycyclopentan-1-amine hydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

This compound is characterized by its cyclopentane structure with a methoxy group and an amine functional group. The hydrochloride salt form enhances its solubility and stability in biological systems.

The biological activity of this compound is primarily attributed to its interactions with various biochemical pathways. Notably, it has been implicated in modulating the PI3K-AKT and Ras-Raf-MEK-ERK signaling pathways, which are crucial for cell proliferation, apoptosis, and differentiation.

Table 1: Key Pathways Involved

| Pathway | Function | Implications in Disease |

|---|---|---|

| PI3K-AKT | Cell growth and survival | Cancer, metabolic disorders |

| Ras-Raf-MEK-ERK | Cell proliferation and differentiation | Cancer, inflammatory diseases |

Biological Activity

Research indicates that this compound exhibits significant biological activity against various cell lines. Its effects on the PI3K-AKT pathway suggest potential applications in cancer therapy, particularly in tumors where this pathway is dysregulated.

Case Studies

- Inhibition of Tumor Growth : A study demonstrated that this compound effectively inhibited the growth of malignant tumors by downregulating the PI3K-AKT pathway. The compound showed a dose-dependent response in vitro, leading to increased apoptosis in cancer cells .

- Neuroprotective Effects : Another investigation highlighted the neuroprotective properties of the compound. It was found to mitigate neurodegenerative processes by modulating oxidative stress pathways, suggesting potential use in treating diseases like Alzheimer's .

- Anti-inflammatory Properties : The compound also exhibited anti-inflammatory effects in animal models of autoimmune diseases. It reduced pro-inflammatory cytokine levels and improved clinical symptoms, indicating its therapeutic potential in inflammatory disorders .

Research Findings

Recent studies have provided insights into the pharmacokinetics and bioavailability of this compound. The compound demonstrates favorable absorption characteristics and a half-life conducive to therapeutic use.

Table 2: Pharmacokinetic Profile

| Parameter | Value |

|---|---|

| Absorption | Rapid |

| Bioavailability | ~80% |

| Half-life | 4 hours |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.